

# 3,5-Dibromo-4-methylpyridine: A Technical Guide to Commercial Availability and Purity

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354

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## Introduction

**3,5-Dibromo-4-methylpyridine**, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of organic compounds.[1][2] Its unique chemical structure makes it a valuable intermediate in the development of pharmaceuticals, particularly in the creation of anti-cancer agents and antibiotics.[2] Beyond its role in medicinal chemistry, this compound is also utilized in the formulation of agrochemicals such as herbicides and fungicides, and in material science for the production of specialty polymers and resins.[2][3] This guide provides a comprehensive overview of the commercial availability of **3,5-Dibromo-4-methylpyridine**, its typical purity levels, and detailed experimental protocols for its synthesis and analysis.

## Commercial Availability and Purity

**3,5-Dibromo-4-methylpyridine** is readily available from a range of chemical suppliers, with purity levels typically exceeding 97%. The most common analytical method cited for purity assessment is Gas Chromatography (GC). The table below summarizes the offerings from various commercial vendors.

Supplier	Purity Specification	Analysis Method	CAS Number
Tokyo Chemical Industry (TCI)	>98.0%	GC	3430-23-7
Cenmed Enterprises (AFG Bioscience LLC)	≥ 98%	GC	3430-23-7
Chem-Impex	≥ 98%	GC	3430-23-7
Career Henan Chemical Co.	98%	Not Specified	3430-23-7
Dideu Industries Group Limited	99.00%	Not Specified	3430-23-7
Hebei shuoxi biotechnology co. LTD	99.8%	Not Specified	3430-23-7
Henan Allgreen Chemical Co., Ltd	97%, 98%	Not Specified	3430-23-7

## Experimental Protocols

### 1. Synthesis of **3,5-Dibromo-4-methylpyridine**

A common laboratory-scale synthesis of **3,5-Dibromo-4-methylpyridine** involves the methylation of 3,5-dibromopyridine.[\[4\]](#)

Materials:

- 3,5-dibromopyridine
- Diisopropylamine
- Anhydrous Tetrahydrofuran (THF)
- n-butyllithium in hexane (1.6 N)
- Methyl iodide

- Saturated aqueous  $\text{NH}_4\text{Cl}$  solution
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel
- Petroleum ether

#### Procedure:

- A solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) maintained at  $-10^\circ\text{C}$  under an argon atmosphere.[\[4\]](#)
- The reaction mixture is then cooled to  $-78^\circ\text{C}$ .[\[4\]](#)
- A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), pre-cooled to  $-78^\circ\text{C}$ , is added dropwise to the reaction mixture.[\[4\]](#)
- The mixture is stirred for 30 minutes at  $-78^\circ\text{C}$ .[\[4\]](#)
- Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise, and stirring is continued for 2 hours at  $-78^\circ\text{C}$ .[\[4\]](#)
- The reaction is quenched by the addition of a saturated aqueous  $\text{NH}_4\text{Cl}$  solution (120 ml).[\[4\]](#)
- After evaporation of the solvents, the mixture is extracted with EtOAc.[\[4\]](#)
- The organic phase is washed with brine, dried over  $\text{MgSO}_4$ , and evaporated.[\[4\]](#)

#### 2. Purification

The crude product obtained from the synthesis is a yellow solid. Purification is typically achieved through the following steps:

- The yellow solid is taken up with EtOAc.[4]
- The resulting suspension is filtered.[4]
- The filtrate is evaporated, and the residue is purified by chromatography on silica gel.[4]
- Elution is carried out with a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid.[4]

### 3. Purity Analysis

Ensuring the purity of **3,5-Dibromo-4-methylpyridine** is critical for its application in research and development. While specific protocols for this compound are not detailed in the provided search results, standard analytical techniques for similar brominated pyridine derivatives, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are applicable.[5][6]

#### a. Gas Chromatography (GC)

Given its volatility, GC is a suitable method for the purity analysis of **3,5-Dibromo-4-methylpyridine**. [5]

- Principle: Separation is based on the compound's volatility and its interaction with a stationary phase within a gaseous mobile phase.[5]
- Advantages: GC generally provides high resolution and sensitivity for volatile compounds and is effective in identifying and quantifying volatile organic impurities.[5] Coupling with a mass spectrometer (GC-MS) allows for definitive peak identification.[6]

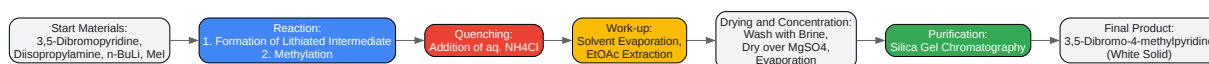
#### b. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[5]

- Principle: Separation is based on the compound's polarity and its interaction with a stationary phase in a liquid mobile phase.[5]
- Typical Setup (for a related compound):

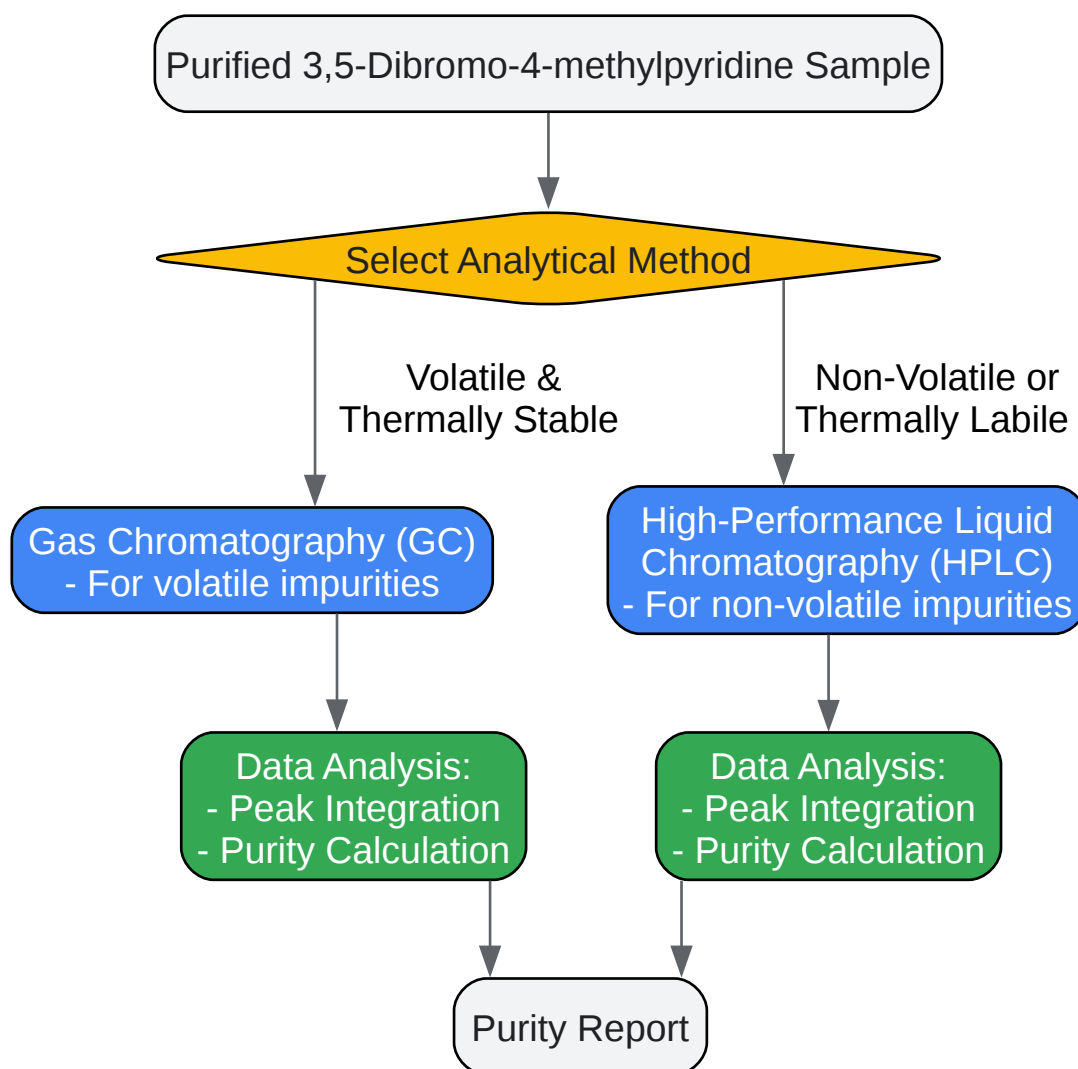
- Column: C18 reverse-phase column.[6]
- Mobile Phase: A gradient of acetonitrile in water (e.g., with 0.1% formic acid).[5]
- Detection: UV at a suitable wavelength (e.g., 254 nm).[6]
- Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.[5]

## Visualizations



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Caption: Synthesis and purification workflow for **3,5-Dibromo-4-methylpyridine**.



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Caption: Logical workflow for the purity analysis of **3,5-Dibromo-4-methylpyridine**.

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